molecular formula C11H15FN2O B5401213 N-(tert-butyl)-N'-(3-fluorophenyl)urea

N-(tert-butyl)-N'-(3-fluorophenyl)urea

Cat. No. B5401213
M. Wt: 210.25 g/mol
InChI Key: LHHBPFFNPJFELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(3-fluorophenyl)urea, also known as TBFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TBFU belongs to the class of urea derivatives and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

N-(tert-butyl)-N'-(3-fluorophenyl)urea exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, N-(tert-butyl)-N'-(3-fluorophenyl)urea has been shown to modulate the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(3-fluorophenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and regulate glucose metabolism. Additionally, N-(tert-butyl)-N'-(3-fluorophenyl)urea has been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-N'-(3-fluorophenyl)urea has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a high purity. However, N-(tert-butyl)-N'-(3-fluorophenyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-N'-(3-fluorophenyl)urea. One area of interest is the development of N-(tert-butyl)-N'-(3-fluorophenyl)urea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(tert-butyl)-N'-(3-fluorophenyl)urea and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of N-(tert-butyl)-N'-(3-fluorophenyl)urea in humans.

Synthesis Methods

N-(tert-butyl)-N'-(3-fluorophenyl)urea can be synthesized through the reaction of tert-butyl isocyanate with 3-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields high purity N-(tert-butyl)-N'-(3-fluorophenyl)urea.

Scientific Research Applications

N-(tert-butyl)-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes.

properties

IUPAC Name

1-tert-butyl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBPFFNPJFELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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